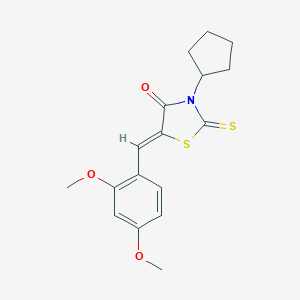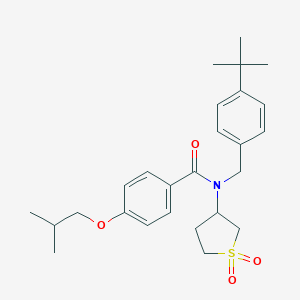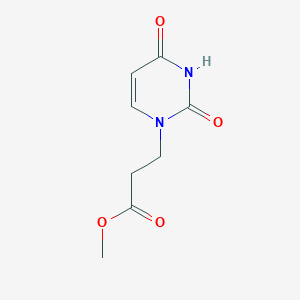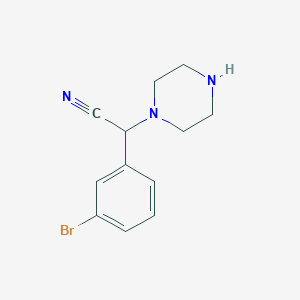![molecular formula C12H21N5O B349552 5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one CAS No. 942902-18-3](/img/structure/B349552.png)
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
Übersicht
Beschreibung
This compound is a high molecular weight oligomeric hindered amine light stabilizer (HALS) and heat stabilizer . It is also known as Chimassorb 944 FDL .
Synthesis Analysis
The synthesis of this compound involves the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers . A series of promoter-modified CuCr/Al2O3 catalysts were prepared by co-precipitation method and evaluated by the above reaction .Chemical Reactions Analysis
The compound acts as a hindered amine light stabilizer (HALS) . It offers high molecular weight, high resistance to extraction, and low volatility .Physical And Chemical Properties Analysis
The compound is a high molecular weight oligomeric hindered amine light stabilizer (HALS) and heat stabilizer . It offers high resistance to extraction and low volatility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antimycobacterial Activity : Patel et al. (2012) synthesized a class of triazine analogues, including compounds related to "5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one," and tested their antimicrobial activity. These compounds showed potential as dual antimicrobial and antimycobacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2012).
Synthesis and Pharmacological Evaluation : Bektaş et al. (2007) conducted a study involving the synthesis of 1,2,4-triazole derivatives, closely related to the compound . These derivatives were tested for their antimicrobial activities, indicating the potential pharmacological applications of similar triazine compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
5-HT2 Antagonist Activity : Watanabe et al. (1992) explored the antagonist activity of bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, structurally similar to the compound , on 5-HT2 and alpha 1 receptors. This research highlights the potential of such compounds in developing 5-HT2 antagonists (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).
Reduction and Mannich Reaction in Triazol-3-one Derivatives : Fandaklı et al. (2012) studied the reduction and Mannich reaction of triazol-3-one derivatives, assessing their antimicrobial activity. This work provides insights into the chemical modifications and potential biomedical applications of triazin-3(2H)-one derivatives (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Antimicrobial and Anti-inflammatory Activities : Al-Omar et al. (2010) synthesized novel triazole derivatives, including structures related to the target compound, and evaluated their antimicrobial and anti-inflammatory activities. This indicates the potential use of such compounds in treating bacterial infections and inflammation (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O/c1-11(2)5-8(6-12(3,4)17-11)14-9-7-13-16-10(18)15-9/h7-8,17H,5-6H2,1-4H3,(H2,14,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQJBXLDQRFAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=NC(=O)NN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-Nitrophenyl}-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349483.png)
![7-Bromo-2-(6-methyl-2-pyridinyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349487.png)

![2-(2-(Dimethylamino)ethyl)-7-methyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349490.png)
![2-hydroxy-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B349491.png)
![2-(2-Furylmethyl)-1-(4-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349493.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B349507.png)
![N'-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B349512.png)

![1-[(4-Methoxyphenyl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B349518.png)

![5-[(2,3,5-trichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-amine](/img/structure/B349520.png)